molecular formula C14H11F3N4 B2971526 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)quinazoline CAS No. 303148-66-5

4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)quinazoline

Cat. No. B2971526
CAS RN: 303148-66-5
M. Wt: 292.265
InChI Key: HETYRPSRXRQVTE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinazoline and pyrazole rings, as well as the trifluoromethyl group. The electronic and steric properties of these groups would likely influence the compound’s reactivity and interactions with other molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility and distribution in biological systems .

Scientific Research Applications

Synthesis and Anticancer Activity

Research has developed numerous methodologies for synthesizing quinazoline derivatives, exploring their potential as anticancer agents. For example, studies have demonstrated the cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines against various cancer cell lines, showing potent effects with some compounds having IC(50) values less than 10 nM (Deady et al., 2003). Similarly, pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d][1,2,3]triazines synthesized from 5-amino-1H-pyrazoles have been screened for in vitro cytotoxic activities, revealing significant potency against human cancer cell lines (Hassan et al., 2017).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal activities of new pyrazoline and pyrazole derivatives have been explored, with synthesized compounds showing promising results against various bacterial and fungal strains (Hassan, 2013). This includes studies on 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-ylazo)-N-(2-substituted-4-oxo-4H-quinazolin-3-yl)benzenesulfonamide derivatives, which displayed excellent to moderate antimicrobial activities, significantly potent against bacteria compared to fungal strains (Sojitra et al., 2016).

Novel Synthesis Methods and Structures

Innovative synthetic methods and novel structures of quinazoline derivatives have been investigated, leading to the discovery of compounds with unique properties and potential applications. For instance, the efficient synthesis of quinazolines and pyrazolo[1,5-c]quinazolines under mild conditions has been reported, contributing to the advancement of synthesis techniques in the field (Alkhathlan et al., 2002).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems, which is typically studied in the context of drug discovery. Without specific information on this compound, it’s difficult to predict its mechanism of action .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. For example, quinazoline derivatives have been studied for their potential as anticancer agents, so this could be one potential area of interest .

properties

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)-2-(trifluoromethyl)quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N4/c1-8-7-9(2)21(20-8)12-10-5-3-4-6-11(10)18-13(19-12)14(15,16)17/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HETYRPSRXRQVTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=NC3=CC=CC=C32)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)quinazoline

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